molecular formula C10H14N4 B12829508 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B12829508
M. Wt: 190.25 g/mol
InChI Key: DLZMDEHEPXHCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine (CAS 13676-49-8) is a benzimidazole derivative characterized by a 3-aminopropyl substituent at position 2 and an amine group at position 6 of the benzimidazole core. Its molecular formula is C₁₃H₁₂N₄, with a molecular weight of 224.26 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-(3-aminopropyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C10H14N4/c11-5-1-2-10-13-8-4-3-7(12)6-9(8)14-10/h3-4,6H,1-2,5,11-12H2,(H,13,14)

InChI Key

DLZMDEHEPXHCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCN

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Nitro Intermediate Reduction and Amination

A representative method involves the following steps:

  • Step 1: Formation of Nitro-Substituted Benzimidazole Intermediate

    Starting from 4-nitro-o-phenylenediamine derivatives, condensation with appropriate reagents forms nitro-substituted benzimidazole intermediates.

  • Step 2: Reduction of Nitro Group to Diamine

    The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd-C) or chemical reducing agents such as iron powder in acetic acid or hydrochloric acid. The use of Fe-acetic acid or Fe-HCl is preferred to avoid catalyst poisoning and improve yield and selectivity.

  • Step 3: Introduction of 3-Aminopropyl Side Chain

    The diamine intermediate undergoes nucleophilic substitution or amination with 3-bromopropylamine or related reagents to introduce the 3-aminopropyl substituent at the 2-position of the benzimidazole ring.

  • Step 4: Purification

    The final compound is purified by crystallization or chromatographic techniques to obtain the target 2-(3-aminopropyl)-1H-benzo[d]imidazol-6-amine with high purity.

Example Reaction Conditions:

Step Reagents/Conditions Temperature Yield (%) Notes
Nitro Intermediate Formation o-Phenylenediamine + aldehyde or nitrile 20-30 °C, 3-16 h 70-90 Condensation in toluene or ethanol
Nitro Reduction Fe powder + Acetic acid or HCl 60-70 °C, 2-7 h >90 Avoids Pd-C catalyst poisoning
Aminopropylation 3-Bromopropylamine, base (e.g., triethylamine) 80-120 °C, 3-6 h 80-95 Nucleophilic substitution in DMSO or acetonitrile
Purification Column chromatography or crystallization Ambient - Silica gel chromatography with hexane/ethyl acetate

One-Pot Visible Light Mediated Photocatalyst-Free Synthesis

A novel, environmentally friendly method involves a one-pot synthesis using visible light irradiation without photocatalysts:

  • Reactants: o-Phenylenediamines and isothiocyanates.
  • Process: The reaction proceeds via N-substitution, thiourea intermediate formation, and cyclodesulfurization under blue LED light at room temperature.
  • Advantages: Mild conditions, aqueous ethanol solvent, no need for metal catalysts, and scalability demonstrated.
  • Yields: Up to 92% for various N-substituted 2-aminobenzimidazoles.

Though this method is primarily for N-substituted 2-aminobenzimidazoles, it can be adapted for the synthesis of this compound by selecting appropriate isothiocyanate and phenylenediamine precursors.

Microwave-Assisted Amination

Microwave irradiation has been employed to accelerate amination reactions on chloro-substituted benzimidazole derivatives:

  • Procedure: Reaction of chloro-substituted benzimidazoles with amines (e.g., 3-aminopropylamine) in acetonitrile at 170 °C under microwave irradiation.
  • Yields: Variable, ranging from 32% to 83% depending on substrate and conditions.
  • Benefits: Reduced reaction times and improved yields compared to conventional heating.
Method Key Features Advantages Limitations
Nitro Reduction + Amination Multi-step, uses Fe/acid reduction High yields, well-established Requires multiple purification steps
Visible Light Photocatalyst-Free One-pot, mild, no metal catalyst Environmentally friendly, scalable Limited to suitable substrates
Microwave-Assisted Amination Rapid, high temperature Short reaction times Requires specialized equipment
  • Use of iron powder with acetic acid or hydrochloric acid for nitro reduction avoids catalyst poisoning seen with Pd-C hydrogenation, improving reproducibility and yield.
  • The choice of solvent (e.g., DMSO, acetonitrile, ethanol-water mixtures) significantly affects reaction rates and product purity.
  • Visible light-mediated methods offer green chemistry advantages but may require optimization for specific substituents.
  • Microwave-assisted methods provide rapid synthesis but may have scale-up challenges.

The preparation of this compound is effectively achieved through classical multi-step synthesis involving nitro intermediate reduction and subsequent amination, as well as emerging green methodologies such as visible light-mediated one-pot synthesis and microwave-assisted amination. Selection of the method depends on available resources, desired scale, and environmental considerations. The iron-acid reduction method remains a robust choice for high-yield production, while photocatalyst-free visible light synthesis represents a promising sustainable alternative.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group on the propyl side chain undergoes alkylation/arylation under nucleophilic conditions. For example:

  • Copper-catalyzed Ullmann coupling with aryl halides in tert-butanol at 90–110°C (16 hours) yields N-aryl derivatives. This reaction uses Cs₂CO₃ as a base and CuI/8-hydroxyquinoline as a catalytic system, achieving 69% yield for analogous benzimidazole derivatives .

  • Mitsunobu reactions with alcohols (e.g., benzyl alcohol) utilize DIAD and triphenylphosphine, forming secondary amines with retention of stereochemistry.

Table 1: Alkylation Reaction Conditions

SubstrateReagents/ConditionsYieldSource
4-Chloro-2-(methylthio)pyrimidineNaH, DMF, 80°C, 12h77%
IodobenzeneCuI, 8-hydroxyquinoline, Cs₂CO₃, t-BuOH69%

Acylation and Sulfonylation

The amino group reacts with acyl chlorides or sulfonyl chlorides:

  • Acetylation using acetyl chloride in dichloromethane (DCM) with triethylamine yields N-acetyl derivatives.

  • Sulfonylation with arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) in DCM forms sulfonamides, critical for modifying pharmacokinetic properties .

Table 2: Acylation Optimization Data

Acylating AgentSolventBaseReaction TimeYield
Benzyl chloroformateDCMTriethylamine2h85%
Methanesulfonyl chlorideDCMTrimethylamine4h78%

Coordination Chemistry

The benzimidazole nitrogen and terminal amine form stable complexes with transition metals:

  • Copper(II) complexes show enhanced catalytic activity in oxidation reactions.

  • Palladium(II) coordination enables Suzuki-Miyaura cross-couplings, as demonstrated by NMR shifts (δ 8.73 ppm for imine protons) .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions:

  • With carbon disulfide in NaOH, it forms imidazoline-thione derivatives via dithiocarbamate intermediates .

  • Heating with aldehydes (e.g., formaldehyde) generates bicyclic systems, confirmed by LC-MS ([M+H]+ = 243.11) .

Reductive Amination

The terminal amine reacts with ketones or aldehydes under hydrogenation conditions (e.g., Raney nickel, H₂):

  • Cyanoethylation followed by hydrogenation produces elongated alkylamines, useful for drug-delivery scaffolds.

Enzyme-Targeted Modifications

  • BRAF kinase inhibition : Coupling with sulfonamide-pyrimidine hybrids (e.g., 12a–n ) via nucleophilic substitution (DMF, 100°C) yields anticancer agents with IC₅₀ values <1 μM .

  • PqsR antagonist activity : Structural analogs inhibit bacterial quorum sensing by binding to the LuxR-type receptor (ΔG = -9.2 kcal/mol) .

Key Mechanistic Insights

  • Nucleophilic aromatic substitution dominates at the C2 position of the benzimidazole ring .

  • Tautomerization between imine and enamine forms (observed in IR: 3277 cm⁻¹ for N–H) influences reactivity .

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of benzimidazole, including 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine, exhibit potent cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that compounds related to this compound exhibit IC50 values comparable to established chemotherapeutic agents. For example, one study reported IC50 values ranging from 7.82 to 10.21 µM against various cancer cell lines, indicating a strong potential for further development as a therapeutic agent .

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The structural modifications can significantly influence the biological activity of the compound.

Synthetic Pathways

Several synthetic routes have been explored to produce this compound efficiently. These include:

  • Condensation Reactions : Utilizing starting materials such as benzimidazole derivatives and amines.
  • Cyclization Methods : Employing cyclization techniques to enhance the structural complexity and biological activity of the resulting compounds .

Structural Characterization

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural or functional similarities with 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine, as determined by molecular similarity indices (0.00–1.00 scale):

Compound Name CAS No. Key Substituents Molecular Weight (g/mol) Similarity Score
This compound 13676-49-8 3-Aminopropyl (C2), NH₂ (C6) 224.26 1.00 (Reference)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine 29518-68-1 Ethylamine (C2), NH₂ (C6) 161.20 0.81
1-Methyl-1H-benzo[d]imidazol-6-amine 26530-93-8 Methyl (N1), NH₂ (C6) 147.17 0.91
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline 39861-21-7 Chlorine (C5), NH₂ (C4 of aniline) 243.69 0.87
1H-Benzo[d]imidazol-6-amine hydrochloride 1772-40-3 NH₂ (C6), hydrochloride salt 169.62 (free base: 133.15) 0.93

Key Observations :

  • Substituent Effects: The 3-aminopropyl chain in the target compound provides greater conformational flexibility and hydrophilicity compared to shorter chains (e.g., ethylamine in 29518-68-1) .
  • Salt Forms : The hydrochloride salt (1772-40-3) exhibits higher aqueous solubility than the free base, a critical factor for bioavailability .
Antiviral Activity

Benzimidazole derivatives, including structural analogues, have shown inhibitory activity against viral proteases. For example:

  • 2-(4-tert-Butylphenyl)-1H-benzo[d]imidazole (I5) : Exhibited 72% inhibition of the dengue NS2B-NS3 protease at 10 μM, attributed to the hydrophobic tert-butyl group enhancing target binding .
  • Target Compound (13676-49-8): No direct antiviral data is available, but its hydrophilic aminopropyl group may favor solubility over membrane permeability, a trade-off observed in benzimidazole-based drug candidates .
Cytotoxicity Profiles
  • 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine: Non-cytotoxic in vitro up to 100 μM (similar to other benzimidazole derivatives) .
  • Chlorinated Analogues (e.g., 39861-21-7) : Increased cytotoxicity due to electrophilic chlorine, limiting therapeutic utility .

Biological Activity

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H12N4C_{13}H_{12}N_4. The structure features a benzimidazole core, which is known for its diverse biological properties. The presence of the amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was evaluated for its efficacy in inhibiting cell growth in several human cancer models:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25.72 ± 3.95Induces apoptosis through mitochondrial pathways
U87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest and apoptosis
HCT-116 (Colorectal)2.1Direct interaction with nucleic acids
K-562 (Leukemia)28.5Inhibition of Aurora A kinase

The compound exhibited variable IC50 values across different cell lines, indicating its selective potency depending on the cancer type. Notably, it showed significant activity against the Z-138 non-Hodgkin lymphoma cell line with an IC50 value of 2.1 µM, suggesting a strong potential for therapeutic use in hematological malignancies .

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells by disrupting mitochondrial integrity and activating caspase pathways .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cells, thereby inhibiting their proliferation .
  • Targeting Kinases : It acts as a multi-targeted inhibitor, particularly against Aurora A and PI3Kα kinases, which are critical regulators in many cancers .

Case Studies

Several studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Glioblastoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in U87 glioblastoma-bearing mice. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers .
  • Combination Therapies : In combination with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
  • In Vitro Interactions with Nucleic Acids : Research indicated that the compound interacts directly with DNA and RNA, potentially disrupting essential cellular processes involved in cancer cell survival .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine, and how can reaction conditions be optimized for yield and purity?

A common approach involves coupling benzimidazole precursors with aminopropyl groups via nucleophilic substitution or reductive amination. For example, SiO₂ nanoparticles have been used as sustainable catalysts for benzimidazole synthesis, achieving high yields (85–92%) under solvent-free conditions at 80–100°C . Optimization strategies include:

  • Catalyst selection : Nano-SiO₂ enhances reaction efficiency by promoting cyclocondensation of o-phenylenediamine derivatives with aldehydes.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity.
  • Characterization : Monitor intermediates via TLC and confirm final structure using NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, aminopropyl chain at δ 2.5–3.5 ppm) and confirms substitution patterns .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.2) and detects fragmentation pathways .
  • HPLC : Quantifies purity (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations predict the electronic properties of this compound, and how do these align with experimental data?

DFT studies using hybrid functionals (e.g., B3LYP) model HOMO-LUMO gaps, charge distribution, and dipole moments. For benzimidazole derivatives:

  • HOMO localization : Primarily on the benzimidazole ring, indicating nucleophilic reactivity.
  • Validation : Experimental UV-Vis spectra (λmax ~280 nm) correlate with computed electronic transitions .
  • Contradictions : Discrepancies in solvation energy predictions may arise from inadequate modeling of explicit solvent effects .

Q. What mechanistic insights explain the antimicrobial activity of this compound against pathogens like S. aureus?

  • Mode of action : The compound disrupts bacterial cell membranes via electrostatic interactions between its protonated aminopropyl group and anionic phospholipids.
  • Assays : Minimum inhibitory concentration (MIC) testing (range: 8–32 µg/mL) and time-kill kinetics validate potency .
  • SAR studies : Substitutions at the benzimidazole N1 position (e.g., halogen or alkyl groups) enhance lipophilicity and penetration .

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Standardization : Use consistent assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Data validation : Cross-reference computational predictions (e.g., molecular docking against S. aureus gyrase) with in vitro results .
  • Meta-analysis : Compare structural analogs (e.g., 2-(4-Aminophenyl) vs. 2-(3-Aminopropyl) derivatives) to identify critical functional groups .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Catalyst deactivation : Nano-SiO₂ catalysts may aggregate at larger scales, reducing efficiency. Solutions include using mesoporous SiO₂ supports .
  • Racemization : High-temperature steps risk racemization of chiral intermediates. Low-temperature (<50°C) coupling reactions mitigate this .

Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

  • pH stability : Use HPLC to monitor degradation in buffers (pH 1–13). The compound is stable at pH 5–7 but hydrolyzes in acidic conditions .
  • Thermal stability : TGA/DSC analyses show decomposition above 200°C. Store at 2–8°C under inert atmosphere to prevent oxidation .

Methodological Considerations

Q. What role does the aminopropyl side chain play in modulating ligand-receptor interactions?

  • Flexibility : The propyl linker allows conformational adaptability, enabling interactions with deep binding pockets (e.g., kinase ATP sites).
  • Protonation : At physiological pH, the terminal amine is protonated, facilitating ionic interactions with carboxylate residues .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration for neurological applications?

  • LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to balance lipophilicity (target LogP: 2–3).
  • P-glycoprotein evasion : Bulkier substituents at the benzimidazole C5 position reduce efflux pump recognition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.